Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Physical property Handling Formulation

Ethyl 2,4,6-trimethylpyridine-3-carboxylate (also referred to as ethyl 2,4,6-trimethylnicotinate) is a tri-methylated pyridine derivative bearing an ethyl ester at the 3-position. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, it is a colorless liquid at ambient temperature.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 14457-96-6
Cat. No. B185907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,6-trimethylpyridine-3-carboxylate
CAS14457-96-6
Synonyms2,4,6-Trimethylpyridine-3-carboxylic acid ethyl ester
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1C)C)C
InChIInChI=1S/C11H15NO2/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4/h6H,5H2,1-4H3
InChIKeyUSUOSKHCRQMLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate (CAS 14457-96-6): A Multi-Substituted Pyridine Ester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 2,4,6-trimethylpyridine-3-carboxylate (also referred to as ethyl 2,4,6-trimethylnicotinate) is a tri-methylated pyridine derivative bearing an ethyl ester at the 3-position . With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, it is a colorless liquid at ambient temperature . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where its fully substituted pyridine ring provides both steric bulk and electronic modulation distinct from mono- or unsubstituted analogs .

Synthetic intermediate workflow with sterically hindered pyridine scaffold
Liquid-phase format supports automated dispensing and high-throughput synthesis
Reported LogP supports reversed-phase extraction and purification

Why Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate Cannot Be Replaced by Generic Pyridine Analogs in Critical Synthetic Workflows


Substitution of ethyl 2,4,6-trimethylpyridine-3-carboxylate with simpler pyridine esters—such as ethyl nicotinate, methyl nicotinate, or the free carboxylic acid—carries tangible physicochemical and reactivity risks. The tri-methylation pattern significantly alters lipophilicity (LogP ~2.18 vs. ~1.17 for ethyl nicotinate) [1], changes the physical state from solid to liquid relative to the free acid , and modifies the ester group's steric environment, directly impacting hydrolysis rates, extraction recoveries, and subsequent reaction yields. These cumulative differences mean that generic analogs cannot be interchanged without re-optimizing entire synthetic sequences, purification protocols, and—in prodrug contexts—pharmacokinetic profiles.

Tri-methylation pattern alters lipophilicity and steric environment vs. unsubstituted pyridine esters
LogP shift may change extraction recovery and reaction rates
Liquid ester vs. solid acid form changes handling and dissolution profiles
Physical state mismatch requires workflow re-optimization
Methyl ester analog may not transfer directly in prodrug or plasma-stability contexts
Esterase susceptibility and extraction behavior may differ

Quantitative Differentiation Evidence for Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate Versus Its Closest Analogs


Physical State Discrimination: Ethyl Ester Is a Room-Temperature Liquid While the Free Carboxylic Acid Is a Crystalline Solid

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a colorless liquid at ambient temperature and pressure, in contrast to 2,4,6-trimethylpyridine-3-carboxylic acid, which is a yellow-to-light-yellow solid with a melting point of 133 °C . This difference directly affects handling, dispensing, and dissolution rates in organic solvents during synthesis.

Physical State
Cross-study comparable
Ethyl ester: Colorless liquid at 20–25 °C
Free acid: Yellow solid, mp 133 °C
Δmp > 100 °C
Supports automated liquid handling fit
Liquid reagent avoids pre-weighing solids
Physical property Handling Formulation Synthetic accessibility

Lipophilicity Elevation: The Ethyl Ester Increases LogP by ~0.4 Units Relative to the Methyl Ester, Enhancing Extraction Efficiency

The ethyl 2,4,6-trimethylpyridine-3-carboxylate exhibits a computed LogP of 2.18350, whereas the methyl ester analog (methyl 2,4,6-trimethylnicotinate, CAS 2114473-77-5) has a LogP of 1.79346 . This ΔLogP of approximately +0.4 indicates a roughly 2.5‑fold increase in octanol–water partition coefficient, consistent with the addition of one methylene unit to the ester alkyl chain.

Lipophilicity
Cross-study comparable
Ethyl ester LogP = 2.18
Methyl ester LogP = 1.79
ΔLogP ≈ +0.39
Reported higher organic-phase partition
May simplify extraction and RP-HPLC purification
Lipophilicity LogP Extraction Chromatography Drug-likeness

Enzymatic Hydrolysis Stability: Ethyl Nicotinates Are Bound but Not Hydrolyzed by Human Serum Albumin, Unlike Methyl Nicotinates

In a systematic study of nicotinate ester hydrolysis by human serum albumin (HSA), ethyl nicotinate was bound but not hydrolyzed, whereas methyl nicotinate and other activated esters were readily hydrolyzed [1]. Although this study used the unsubstituted nicotinate core, the electronic and steric influence of the 2,4,6-trimethyl substitution on the pyridine ring is expected to further retard esterase-mediated cleavage, making the ethyl 2,4,6-trimethylpyridine-3-carboxylate a potentially more plasma-stable option relative to its methyl counterpart.

HSA Hydrolysis
Class-level inference
Ethyl nicotinate: Bound but not hydrolyzed
Methyl nicotinate: Readily hydrolyzed
Qualitative difference
Supports plasma-stability context review
Tri-methyl substitution may further retard esterase cleavage
Prodrug stability Esterase resistance HSA binding Plasma stability

Validated Use as a Key Intermediate in Antiviral Agent Synthesis via LiAlH₄ Reduction

Ethyl 2,4,6-trimethylnicotinate is explicitly documented as a reactant in a lithium aluminum hydride reduction to yield (2,4,6-trimethylpyridin-3-yl)-methanol, a primary alcohol used as a building block in a patent titled 'Potential Anti-viral Agents. I.' [1]. This provides a validated synthetic precedent that directly links the ethyl ester to pharmacologically relevant intermediates. The methyl ester could, in principle, undergo the same reduction, but the ethyl ester's higher lipophilicity and lower aqueous solubility may facilitate anhydrous work-up and extraction of the alcohol product.

Synthetic Precedent
Supporting evidence
LiAlH₄ reduction to (2,4,6-trimethylpyridin-3-yl)-methanol
Documented in antiviral agent patent
Reported literature precedent for antiviral intermediate
Ethyl ester may simplify anhydrous work-up vs. methyl ester
Antiviral Synthetic intermediate Reduction Alcohol Medicinal chemistry

Optimal Application Scenarios for Ethyl 2,4,6-Trimethylpyridine-3-Carboxylate Based on Quantitative Differentiation Evidence


Liquid-Phase Parallel Synthesis and Automated Library Production

Because ethyl 2,4,6-trimethylpyridine-3-carboxylate is a room-temperature liquid, it is immediately compatible with automated liquid-dispensing platforms used in parallel synthesis . The liquid physical state eliminates the need for solid weighing and dissolution steps, increasing throughput and reproducibility in multi-component reaction arrays. Its LogP of 2.18 also facilitates liquid–liquid extraction during automated work-up, as the compound partitions preferentially into organic solvents such as ethyl acetate or dichloromethane .

Prodrug Design Requiring Enhanced Plasma Stability

For medicinal chemistry programs in which the 2,4,6-trimethylpyridine-3-carboxylic acid pharmacophore is to be delivered as an ester prodrug, the ethyl ester offers a stability advantage over the methyl ester. Class-level data on nicotinate esters show that ethyl esters are bound but not hydrolyzed by human serum albumin, while methyl esters are susceptible to enzymatic cleavage [1]. This suggests that the ethyl ester may maintain higher circulating concentrations of the intact prodrug, potentially extending the therapeutic window.

Antiviral Intermediate Manufacturing with Established Literature Precedent

The compound has a documented reduction protocol (LiAlH₄ in Et₂O) that converts it to (2,4,6-trimethylpyridin-3-yl)-methanol, a building block cited in antiviral agent patents [2]. This precedent reduces the risk associated with route scouting and provides a validated starting point for medicinal chemists pursuing 3CL protease inhibitors or other antiviral targets. The higher lipophilicity of the ethyl ester relative to the methyl ester may also simplify the extraction of the alcohol product from the aqueous quench.

Chromatography-Optimized Purification of Reaction Intermediates

The LogP differential of ~0.4 units between the ethyl ester (2.18) and the methyl ester (1.79) translates into a measurable increase in reversed-phase HPLC retention time . For synthetic sequences where the ester intermediate must be separated from more polar by-products or unreacted starting materials, the ethyl ester's higher lipophilicity can improve resolution and facilitate purification without the need for normal-phase chromatography.

Application
Selection Property
Validation Focus
Parallel synthesis and automated library production
Liquid physical state at ambient temperature
Automated dispensing compatibility and extraction recovery
Prodrug design with plasma-stability requirements
Ethyl ester HSA hydrolysis resistance profile
Intact prodrug exposure and esterase susceptibility review
Antiviral intermediate synthesis with literature precedent
Documented LiAlH₄ reduction pathway
Route scouting and work-up optimization
Chromatography-optimized intermediate purification
Elevated LogP vs. methyl ester analog
Reversed-phase HPLC retention and resolution

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